

Navigating the Ambiguities of cis-1,2,6-Trimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-1,2,6-Trimethylpiperazine*

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For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical entities are paramount. This guide delves into the available information for **cis-1,2,6-Trimethylpiperazine**, a substituted piperazine derivative. It aims to provide a clear overview of its structural details, available data, and the current ambiguities surrounding its specific stereoisomer.

Chemical Identity and Structure: Unraveling the CAS Number Confusion

A definitive CAS number exclusively for **cis-1,2,6-Trimethylpiperazine** is not readily available in major chemical databases. The CAS number 4204-16-4 is listed in PubChem for "1,2,6-Trimethylpiperazine"[1]. However, this entry also includes "trans-1,2,6-trimethylpiperazine" as a synonym, creating ambiguity regarding the specific stereochemistry associated with this identifier[1].

Separate entries exist for specific enantiomers, such as (2S,6S)-1,2,6-trimethylpiperazine, but a dedicated entry for the cis-isomer is not explicitly found[2]. This suggests that while the general structure of 1,2,6-trimethylpiperazine is recognized, the specific cis-isomer may be less commonly synthesized or characterized.

The chemical structure of **cis-1,2,6-Trimethylpiperazine** consists of a piperazine ring with methyl groups attached to one nitrogen atom (position 1) and two carbon atoms (positions 2

and 6). The "cis" designation indicates that the two methyl groups on the carbon atoms are on the same side of the piperazine ring.

Caption: Chemical structure of **cis-1,2,6-Trimethylpiperazine**.

Physicochemical Properties

Due to the lack of specific experimental data for **cis-1,2,6-Trimethylpiperazine**, the following table summarizes the computed properties for the general "1,2,6-Trimethylpiperazine" as available in the PubChem database[1]. These values should be considered theoretical estimations.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	PubChem[1]
Molecular Weight	128.22 g/mol	PubChem[1]
XLogP3-AA	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	128.131348519 g/mol	PubChem[1]
Monoisotopic Mass	128.131348519 g/mol	PubChem[1]
Topological Polar Surface Area	15.3 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Complexity	82.9	PubChem[1]

Experimental Protocols: A Look at a General Synthetic Approach

Specific experimental protocols for the synthesis of **cis-1,2,6-Trimethylpiperazine** are not readily found in the surveyed literature. However, a general method for the synthesis of cis-2,6-disubstituted piperazines involves the reductive cyclization of dioximes. This approach has been shown to predominantly yield the cis-isomer[3].

A plausible, though unverified, synthetic workflow for **cis-1,2,6-Trimethylpiperazine** could be envisioned as follows:



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Caption: A potential synthetic workflow for **cis-1,2,6-Trimethylpiperazine**.

Note: This proposed pathway is a theoretical adaptation of known methods for similar compounds and would require experimental validation.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of **cis-1,2,6-Trimethylpiperazine** in any signaling pathways or its specific biological activities. Piperazine derivatives, in general, are a well-established class of compounds with a wide range of pharmacological applications, acting on various biological targets. Further research would be necessary to determine the specific biological profile of this particular isomer.

Conclusion

cis-1,2,6-Trimethylpiperazine remains a compound with limited publicly available data. The primary challenge lies in the ambiguity of its CAS number and the scarcity of specific experimental data. While the general structure is understood, and theoretical properties can be computed, a comprehensive understanding of its physicochemical properties, biological activity, and established synthetic routes requires further dedicated research. The information provided in this guide is based on the currently accessible data for the broader class of 1,2,6-trimethylpiperazine and related synthetic methodologies for cis-disubstituted piperazines.

Researchers interested in this specific molecule should approach its study with the awareness of these data gaps and the need for primary experimental investigation.

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References

- 1. 1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | CID 21973747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,6S)-1,2,6-trimethylpiperazine | C₇H₁₆N₂ | CID 30720226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
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